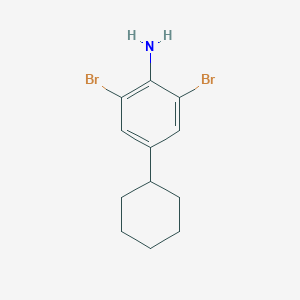

2,6-Dibromo-4-cyclohexylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-4-cyclohexylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br2N/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h6-8H,1-5,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWWUEPYMLJAJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC(=C(C(=C2)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379020 | |

| Record name | 2,6-dibromo-4-cyclohexylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-11-2 | |

| Record name | 2,6-Dibromo-4-cyclohexylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dibromo-4-cyclohexylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,6-Dibromo-4-cyclohexylaniline synthesis pathway

An In-depth Technical Guide to the Synthesis of 2,6-Dibromo-4-cyclohexylaniline

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound, a substituted aniline derivative with potential applications in materials science and as an intermediate in pharmaceutical and agrochemical development. Given the absence of a direct, one-pot synthesis in established literature, this document outlines a well-supported, multi-step approach commencing from readily available starting materials. The guide is structured to provide not only detailed experimental protocols but also the underlying mechanistic rationale for each transformation, empowering researchers to adapt and optimize the synthesis. We will first detail the synthesis of the key precursor, 4-cyclohexylaniline, followed by a comparative analysis and detailed protocol for its selective ortho-dibromination. This document is intended for an audience of researchers, chemists, and drug development professionals with a background in synthetic organic chemistry.

Introduction: Strategic Approach to Synthesis

The target molecule, this compound, possesses a specific substitution pattern that requires a carefully planned synthetic strategy. The aniline core contains three substituents: a strongly activating, ortho-, para-directing amino group (-NH₂), and two substituents on the aromatic ring, a cyclohexyl group and two bromine atoms. The final structure dictates that the bromine atoms are positioned ortho to the amino group, and the cyclohexyl group is para.

This arrangement strongly suggests a synthesis strategy that begins with the precursor 4-cyclohexylaniline[1][2][3][4]. The powerful activating nature of the amino group will direct subsequent electrophilic substitution to the ortho positions, as the para position is already occupied by the cyclohexyl moiety. The core challenge, therefore, lies in the efficient and selective introduction of two bromine atoms onto the 4-cyclohexylaniline scaffold.

This guide is presented in two primary parts:

-

Synthesis of the Key Precursor: A proposed, high-yielding pathway to 4-cyclohexylaniline from basic chemical feedstocks.

-

Selective Dibromination: A detailed examination of the critical bromination step, including a comparison of methodologies and a full experimental protocol.

Part I: Synthesis of the Precursor, 4-Cyclohexylaniline

A logical and industrially scalable route to 4-cyclohexylaniline begins with cyclohexylbenzene. This intermediate can be readily synthesized via Friedel-Crafts alkylation of benzene. The subsequent steps involve nitration at the para-position, followed by reduction of the nitro group to yield the desired aniline.

Overall Synthetic Pathway

The three-step sequence to synthesize 4-cyclohexylaniline is illustrated below. This pathway leverages fundamental, well-understood organic transformations.

Caption: Proposed three-step synthesis of 4-cyclohexylaniline.

Mechanistic Rationale and Protocol Guidance

Step 1: Friedel-Crafts Alkylation of Benzene This reaction attaches the cyclohexyl group to the benzene ring. Using a strong acid catalyst like sulfuric acid (H₂SO₄) or a Lewis acid like aluminum chloride (AlCl₃), cyclohexene is protonated to form a cyclohexyl carbocation. This electrophile is then attacked by the nucleophilic benzene ring to form cyclohexylbenzene.

Step 2: Nitration of Cyclohexylbenzene The nitration of cyclohexylbenzene is a classic example of electrophilic aromatic substitution. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺)[5][6][7][8][9]. The cyclohexyl group is a weak activating group and is ortho-, para-directing. Due to the steric bulk of the cyclohexyl group, the major product is the para-substituted isomer, 4-nitrocyclohexylbenzene.

Step 3: Reduction to 4-Cyclohexylaniline The final step in the precursor synthesis is the reduction of the nitro group. This can be achieved through various methods. Catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C) is a clean and efficient method. Alternatively, a metal-acid system, such as iron (Fe) powder in the presence of hydrochloric acid (HCl), is a classic and cost-effective approach to reduce aromatic nitro compounds to anilines.

Part II: Selective Dibromination of 4-Cyclohexylaniline

With the precursor in hand, the critical transformation is the introduction of two bromine atoms onto the aromatic ring. The potent activating effect of the amine functionality makes the ring highly susceptible to electrophilic attack, specifically at the ortho positions (2 and 6).

Mechanistic Considerations

The lone pair of electrons on the nitrogen atom of the aniline donates electron density into the aromatic ring, significantly increasing its nucleophilicity. This effect is most pronounced at the ortho and para positions. Since the para position is blocked by the bulky cyclohexyl group, electrophilic attack by a bromine species (Br⁺ or its equivalent) will occur exclusively at the two equivalent ortho positions.

Comparative Analysis of Bromination Methods

Several reagents can be employed for the bromination of activated aromatic rings. The choice of reagent impacts safety, selectivity, and environmental footprint.

| Method | Brominating Agent | Solvent/Medium | Key Advantages | Key Considerations |

| Direct Bromination | Elemental Bromine (Br₂) | Acetic Acid, CHCl₃ | High reactivity, inexpensive. | Highly corrosive and toxic, reaction can be exothermic and hard to control, potential for over-bromination. |

| NBS Method | N-Bromosuccinimide (NBS) | CHCl₃, CCl₄ | Milder, more selective, easier to handle than Br₂.[10][11] | Higher cost, requires careful monitoring to ensure complete reaction. |

| Green Chemistry Approach | NaBr / H₂O₂ | Aqueous Acidic Medium | Avoids handling of elemental bromine, safer, environmentally benign byproducts (H₂O).[12][13][14] | Reaction kinetics can be sensitive to pH and temperature. |

Expert Recommendation: For laboratory-scale synthesis, the Green Chemistry Approach using sodium bromide and hydrogen peroxide is recommended. This method avoids the significant hazards associated with handling elemental bromine and represents a more modern, sustainable approach to halogenation[13]. The in-situ generation of the electrophilic bromine species provides excellent control over the reaction.

Experimental Workflow and Protocol

The following workflow outlines the key stages of the synthesis, from the precursor to the final, purified product.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol (NaBr / H₂O₂ Method)

This protocol is adapted from established methods for the dibromination of activated anilines[12][13][14].

Materials:

-

4-Cyclohexylaniline (1.0 eq)

-

Sodium Bromide (NaBr) (2.2 eq)

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide (H₂O₂) (2.5 eq)

-

Saturated Sodium Thiosulfate solution

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Reaction vessel with magnetic stirring and cooling bath

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve 4-cyclohexylaniline (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of aniline). Stir until a homogeneous solution is formed.

-

Addition of Bromide Source: Add sodium bromide (2.2 eq) to the solution. Stir the resulting slurry and cool the mixture to 10-15°C using an ice bath.

-

In-situ Bromine Generation: While maintaining the temperature between 15-25°C, add 30% hydrogen peroxide (2.5 eq) dropwise to the stirred slurry over 30-45 minutes. The addition is exothermic and requires careful temperature control.

-

Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Carefully pour the reaction mixture into a beaker containing an ice-cold saturated solution of sodium thiosulfate. This will quench any unreacted bromine, indicated by the disappearance of any orange/brown color.

-

Work-up: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Conclusion

This guide presents a scientifically sound and detailed pathway for the synthesis of this compound. By first constructing the 4-cyclohexylaniline precursor and then employing a controlled, "green" bromination protocol, researchers can reliably produce the target compound. The emphasis on mechanistic understanding and the comparison of different synthetic methodologies provide the necessary foundation for adapting this procedure to various scales and laboratory settings. The recommended use of sodium bromide and hydrogen peroxide for the bromination step aligns with modern principles of safe and sustainable chemical synthesis.

References

- Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method (CN102491910A).

- Prepn. of 2,6-dibromo aniline (CN1357533A).

- Process for the preparation of 2,6-dichloro-4-bromoanilides (EP0727412B1).

-

Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium . RSC Publishing. [Link]

-

Nitration and aromatic reactivity . Imperial College London. [Link]

-

2,6-Dibromo-4-methylaniline . ResearchGate. [Link]

-

Bromination - Common Conditions . Common Organic Chemistry. [Link]

-

The Nitration and Sulfonation of Benzene . Lumen Learning. [Link]

-

Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine . NIH National Library of Medicine. [Link]

-

Nitration of Benzene . Chemistry Steps. [Link]

-

Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation . Master Organic Chemistry. [Link]

-

Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions . YouTube. [Link]

-

Reaction of bromine with 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid: A green chemistry puzzle for organic chemistry students . ResearchGate. [Link]

Sources

- 1. 4-CYCLOHEXYLANILINE CAS#: 6373-50-8 [m.chemicalbook.com]

- 2. 4-CYCLOHEXYLANILINE | 6373-50-8 [m.chemicalbook.com]

- 3. 4-Cyclohexylaniline | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. rushim.ru [rushim.ru]

- 6. The Nitration and Sulfonation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. 2,6-Dibromo-4-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 11. Bromination - Common Conditions [commonorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2,6-Dibromo-4-cyclohexylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-4-cyclohexylaniline is a substituted aromatic amine with a unique combination of lipophilic and electron-withdrawing groups. This structure suggests its potential as a versatile building block in medicinal chemistry and materials science. The presence of two bromine atoms at the ortho-positions to the amino group sterically hinders the nitrogen, influencing its basicity and reactivity. The cyclohexyl group at the para-position significantly increases the molecule's lipophilicity, a critical parameter in drug design for membrane permeability and target engagement. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, a plausible synthetic route, and a discussion of its potential applications in drug discovery.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, particularly in the pharmaceutical industry where these parameters dictate a molecule's pharmacokinetic and pharmacodynamic profile.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅Br₂N | [1] |

| Molecular Weight | 333.06 g/mol | [2] |

| Appearance | Not explicitly available; likely a solid at room temperature. | Inferred |

| Melting Point | 37 °C | [2] |

| Boiling Point | 361.7 °C at 760 mmHg | [2] |

| Density | 1.622 g/cm³ | [2] |

| Calculated XLogP3 | 5.4 | [2] |

| pKa | Not experimentally determined; predicted to be lower than aniline (4.6) due to the electron-withdrawing effect of the bromine atoms. | Inferred |

| Solubility | Not experimentally determined; expected to have low aqueous solubility due to high lipophilicity. | Inferred |

Synthesis

Proposed Synthesis: Electrophilic Bromination of 4-Cyclohexylaniline

The direct bromination of 4-cyclohexylaniline with elemental bromine in a suitable solvent is a straightforward approach. The use of a less polar solvent can help to control the reaction rate and minimize side products.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 4-cyclohexylaniline (1 equivalent) in a suitable solvent, such as carbon tetrachloride or acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (2.1 equivalents) in the same solvent dropwise to the stirred solution of 4-cyclohexylaniline. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the excess bromine with a saturated solution of sodium thiosulfate. Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Experimental Determination of Physicochemical Properties

Accurate experimental determination of key physicochemical parameters is crucial for drug development and other applications. The following are standard protocols for determining solubility and pKa.

Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[3]

Experimental Workflow:

Caption: Workflow for solubility determination by the shake-flask method.

Detailed Protocol:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol).

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath for a sufficient period (typically 24-48 hours) to reach equilibrium. The presence of undissolved solid is essential.

-

Phase Separation: After equilibration, carefully separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

pKa Determination: Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[4] For an aniline derivative, this involves titrating a solution of the compound with a strong acid.

Experimental Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

-

Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., a water-cosolvent mixture to ensure solubility).

-

Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.

-

Titration: Gradually add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the aniline has been protonated.

Spectral Properties

Spectroscopic data is essential for the structural elucidation and characterization of a compound. While experimental spectra for this compound are not available in the searched literature, the expected spectral features can be predicted based on the analysis of similar compounds.

¹H NMR Spectroscopy:

-

Aromatic Protons: The two protons on the benzene ring are expected to appear as a singlet in the aromatic region (δ 7.0-7.5 ppm) due to their chemical equivalence.

-

Amino Protons: The -NH₂ protons will likely appear as a broad singlet. The chemical shift will be dependent on the solvent and concentration.

-

Cyclohexyl Protons: The protons of the cyclohexyl group will appear as a series of multiplets in the aliphatic region (δ 1.0-2.5 ppm).

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons bearing the bromine atoms will be shifted downfield. The carbon attached to the amino group will be shielded, while the carbon attached to the cyclohexyl group will also have a characteristic chemical shift.

-

Cyclohexyl Carbons: Signals for the carbons of the cyclohexyl ring will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy:

-

N-H Stretching: Primary aromatic amines typically show two N-H stretching vibrations in the region of 3300-3500 cm⁻¹.[5]

-

C-N Stretching: A strong C-N stretching band is expected in the region of 1250-1335 cm⁻¹ for aromatic amines.[5]

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.

-

C=C Stretching: Aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-Br Stretching: The C-Br stretching vibration is expected in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion Peak: The mass spectrum will show a characteristic isotopic pattern for a compound containing two bromine atoms. The molecular ion region will exhibit three peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[6]

-

Fragmentation: Common fragmentation pathways may include the loss of a bromine atom or fragmentation of the cyclohexyl ring.

Potential Applications in Drug Discovery

While there are no specific reported applications for this compound, its structural features suggest several potential areas of interest in medicinal chemistry. The 2,6-dibromoaniline scaffold is present in a number of biologically active compounds.

-

Kinase Inhibitors: The aniline core is a common feature in many kinase inhibitors, where it can form key hydrogen bond interactions with the hinge region of the kinase domain. The dibromo substitution pattern could be exploited to achieve selectivity for specific kinases.

-

Antimicrobial Agents: Halogenated anilines have been investigated for their antimicrobial properties. The lipophilic cyclohexyl group may enhance the ability of the molecule to penetrate bacterial cell membranes.

-

Anticancer Agents: The quinoline scaffold, which can be synthesized from aniline derivatives, is found in numerous anticancer drugs.[7] this compound could serve as a starting material for the synthesis of novel quinoline-based therapeutics.

The high lipophilicity (XLogP3 = 5.4) suggests that this compound would readily cross cell membranes, a desirable property for targeting intracellular proteins. However, this high lipophilicity might also lead to poor aqueous solubility and potential off-target effects, which would need to be carefully evaluated in any drug discovery program.

Conclusion

This compound is a chemical entity with significant potential for applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its known and predicted physicochemical properties, a plausible synthetic route, and standardized protocols for its experimental characterization. The unique combination of a sterically hindered amino group, two bromine atoms, and a lipophilic cyclohexyl moiety makes it an attractive scaffold for the design of novel bioactive molecules. Further research into its synthesis, biological activity, and structure-activity relationships is warranted to fully explore its potential.

References

-

Biolife Solutions. Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

University of California, Davis. IR Spectroscopy Tutorial: Amines. [Link]

-

PubMed. [Influence of solvents on IR spectrum of aromatic amines]. National Center for Biotechnology Information. [Link]

-

Taylor & Francis Online. Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]

-

National Center for Biotechnology Information. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

ScienceDirect. A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

-

Chemistry Steps. Amine infrared spectra. [Link]

-

ResearchGate. Influence of Solvents on IR Spectrum of Aromatic Amines. [Link]

-

ACS Publications. Mass spectra of organic compounds containing bromine and chlorine. [Link]

-

ResearchGate. Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

- Google Patents. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy)

-

ResearchGate. pKa of anilines and the intermolecular proton transfer equilibrium constants at 25 • C for chloranilic acid-anilines systems. [Link]

-

SpectraBase. 2,6-Dibromoaniline. [Link]

- Google Patents. CN1357533A - Prepn. of 2,6-dibromo aniline.

-

MDPI. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]

-

National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [Link]

-

ResearchGate. The calculated pK b values of aniline using different methods and basis... [Link]

-

Royal Society of Chemistry. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]

-

National Center for Biotechnology Information. 2,6-Dibromo-4-methylaniline. [Link]

-

Royal Society of Chemistry. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. [Link]

-

PubChemLite. 4-cyclohexylaniline (C12H17N). [Link]

-

ResearchGate. The Suzuki reaction of 2, 6-dibromoaniline with aryl boronic acids a. [Link]

-

PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

Sources

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. tandfonline.com [tandfonline.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Molecular structure of 2,6-Dibromo-4-cyclohexylaniline

An In-Depth Technical Guide to the Molecular Structure of 2,6-Dibromo-4-cyclohexylaniline

Authored by: Dr. Gemini, Senior Application Scientist

Publication Date: January 13, 2026

This technical guide provides a comprehensive analysis of the molecular structure of this compound (CAS No: 175135-11-2). Intended for researchers, medicinal chemists, and materials scientists, this document delineates the compound's physicochemical properties, provides a detailed elucidation of its structure through predictive spectroscopic analysis, outlines a robust synthetic pathway, and discusses its potential applications. The methodologies and interpretations presented herein are grounded in established chemical principles and data from analogous structures, ensuring a high degree of scientific integrity and practical utility for professionals in the field.

Introduction

This compound is a halogenated aromatic amine featuring a sterically hindered and electronically modified aniline core. The presence of two ortho-bromine atoms significantly influences the reactivity of the amine group and the aromatic ring, while the para-cyclohexyl group imparts lipophilicity. Such substituted anilines are pivotal building blocks in organic synthesis, serving as key intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The precise understanding of its three-dimensional structure and electronic properties is paramount for designing novel molecular entities with desired biological activities or material characteristics. This guide offers a detailed examination of its molecular architecture, leveraging predictive spectroscopic data to provide insights that are critical for its application in research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are essential for its handling, purification, and formulation.

| Property | Value | Source |

| CAS Number | 175135-11-2 | [3][4] |

| Molecular Formula | C₁₂H₁₅Br₂N | [3][4] |

| Molecular Weight | 333.06 g/mol | [3][4] |

| IUPAC Name | This compound | [4][5] |

| Melting Point | 37 °C | [3] |

| Boiling Point | 361.7 °C at 760 mmHg | [3] |

| Density | 1.622 g/cm³ | [3] |

| SMILES | C1CCC(CC1)C2=CC(=C(C(=C2)Br)N)Br | [4][5] |

Molecular Structure Elucidation: A Spectroscopic Approach

While experimental spectra for this specific molecule are not widely published, a robust structural confirmation can be achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections provide a predictive analysis based on established principles and data from structurally similar compounds.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data are detailed below.

-

¹H NMR: The aromatic protons are expected to appear as a singlet due to the symmetrical substitution pattern on the benzene ring. The cyclohexyl protons will exhibit complex multiplets due to their diastereotopic nature and spin-spin coupling. The amine (-NH₂) protons typically appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

-

¹³C NMR: The bromine atoms cause a significant downfield shift for the carbons they are attached to (C2, C6) due to the "heavy atom effect". The carbon attached to the nitrogen (C1) will also be downfield. Aromatic carbons will be distinguishable from the aliphatic carbons of the cyclohexyl ring, which appear in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~7.20 | Singlet | 2H | Ar-H (H3, H5) |

| Amine | ~4.50 | Broad Singlet | 2H | -NH₂ |

| Cyclohexyl | ~2.45 | Multiplet | 1H | -CH (Cyclohexyl) |

| Cyclohexyl | ~1.20-1.90 | Multiplet | 10H | -CH₂ (Cyclohexyl) |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Aromatic | ~142 | C1 (-NH₂) |

| Aromatic | ~138 | C4 (-Cyclohexyl) |

| Aromatic | ~130 | C3, C5 |

| Aromatic | ~110 | C2, C6 (-Br) |

| Cyclohexyl | ~44 | C1' (-CH) |

| Cyclohexyl | ~34 | C2', C6' (-CH₂) |

| Cyclohexyl | ~27 | C3', C5' (-CH₂) |

| Cyclohexyl | ~26 | C4' (-CH₂) |

The following diagram illustrates the relationship between the molecular structure and the predicted NMR assignments.

Caption: Predicted NMR assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are predicted below.

-

N-H Stretch: The primary amine will show two distinct peaks corresponding to symmetric and asymmetric stretching modes.

-

C-H Stretch: The spectrum will show absorptions for both sp² (aromatic) and sp³ (aliphatic) C-H bonds.

-

C=C Stretch: Aromatic ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

-

C-Br Stretch: The carbon-bromine bond vibrations are found in the fingerprint region at lower wavenumbers.

Table 2: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3480 - 3370 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3050 - 3010 | C-H Stretch | Aromatic (sp²) |

| 2950 - 2850 | C-H Stretch | Cyclohexyl (sp³) |

| 1620 - 1580 | C=C Stretch | Aromatic Ring |

| 1500 - 1450 | C=C Stretch | Aromatic Ring |

| 650 - 550 | C-Br Stretch | Aryl Bromide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would be a suitable method.

The key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). This will result in a characteristic M, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 1:2:1. The base peak observed in the GC-MS data is at m/z 162, with other significant fragments at 209, 211, and the molecular ion at 333.[4] The loss of the cyclohexyl group or bromine atoms are expected fragmentation pathways.

Table 3: Predicted Mass Spectrometry Data

| m/z (Mass/Charge) | Interpretation |

| 331, 333, 335 | Molecular Ion Peak Cluster [M]⁺, [M+2]⁺, [M+4]⁺ |

| 252, 254 | [M - Br]⁺ |

| 250 | [M - C₆H₁₁]⁺ (Loss of cyclohexyl radical) |

| 209, 211 | Fragment ions |

| 171 | [M - 2Br]⁺ |

| 162 | Base Peak (Observed) |

Proposed Synthesis and Mechanism

A reliable synthesis of this compound can be achieved via the electrophilic bromination of 4-cyclohexylaniline. The choice of brominating agent and solvent is critical to ensure regioselectivity and high yield. The strong activating and ortho-directing nature of the amine group facilitates bromination at the positions ortho to it.

Experimental Protocol: Synthesis via N-Bromosuccinimide (NBS)

This protocol utilizes N-Bromosuccinimide (NBS), a mild and selective brominating agent, which is safer and easier to handle than elemental bromine.[8]

Materials:

-

4-Cyclohexylaniline

-

N-Bromosuccinimide (NBS) (2.1 equivalents)

-

Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate for eluent

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-cyclohexylaniline (1.0 eq) in acetonitrile (or CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Bromination: Add N-Bromosuccinimide (2.1 eq) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C. The succinimide byproduct will precipitate as the reaction progresses.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Quench the reaction by adding saturated sodium thiosulfate solution to consume any unreacted NBS. Filter the mixture to remove the precipitated succinimide. Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Synthesis Workflow Diagram

The following diagram outlines the logical flow of the synthesis and purification process.

Caption: Experimental workflow for the synthesis of this compound.

Applications and Future Directions

Halogenated anilines are versatile intermediates in organic synthesis. The specific structural features of this compound—a nucleophilic amine, sites for cross-coupling (C-Br bonds), and a bulky lipophilic group—make it a valuable precursor for:

-

Pharmaceuticals: The aniline moiety is a common scaffold in drug discovery. The bromine atoms can be replaced through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce molecular complexity.

-

Agrochemicals: Many pesticides and herbicides are derived from substituted anilines.

-

Materials Science: It can serve as a monomer or building block for synthesizing polymers, dyes, or organic electronic materials where tuning of electronic properties and solubility is required.[1]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

-

Handling: Handle in a well-ventilated place, such as a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

References

-

BuyersGuideChem. (n.d.). This compound | 175135-11-2. Retrieved from [Link]

-

2a biotech. (n.d.). This compound. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 175135-11-2. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dibromo-4-ethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dibromo-4-chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2012). CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method.

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. This compound | 175135-11-2 - BuyersGuideChem [buyersguidechem.com]

- 4. This compound | C12H15Br2N | CID 2774406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 175135-11-2 [matrix-fine-chemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2,6-Dibromo-4-ethylaniline | C8H9Br2N | CID 14043928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,6-Dibromo-4-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 9. echemi.com [echemi.com]

A Technical Guide to the Spectroscopic Characterization of 2,6-Dibromo-4-cyclohexylaniline

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,6-Dibromo-4-cyclohexylaniline, a compound of interest for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document offers an in-depth exploration of its structural features through Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and predicted Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies and interpretative logic behind the spectroscopic analysis are detailed to ensure both technical accuracy and practical applicability.

Molecular Structure and Isotopic Considerations

This compound possesses a unique molecular architecture, the understanding of which is paramount for the interpretation of its spectroscopic data. The presence of two bromine atoms is of particular significance due to the natural isotopic abundance of bromine, which exists as a near 1:1 mixture of ⁷⁹Br and ⁸¹Br. This isotopic distribution imparts a characteristic signature in the mass spectrum, providing a reliable diagnostic tool for the presence of bromine.

An In-depth Technical Guide to 2,6-Dibromo-4-cyclohexylaniline

This guide provides a comprehensive technical overview of the compound with the molecular formula C12H15Br2N, identified as 2,6-Dibromo-4-cyclohexylaniline. It is intended for researchers, scientists, and drug development professionals, offering insights into its chemical structure, properties, synthesis, and potential applications.

Part 1: Nomenclature and Isomerism

The systematic name for the compound with the molecular formula C12H15Br2N, and a CAS Registry Number of 175135-11-2, is This compound [1]. The naming follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, which provide a unique and unambiguous name for every organic compound[2][3].

The name is derived as follows:

-

Aniline : This is the parent name, indicating a benzene ring attached to an amino group (-NH2).

-

Cyclohexyl : A cyclohexyl group is attached to the aniline ring.

-

4-cyclohexyl : The cyclohexyl group is located at the 4th position of the aniline ring, opposite the amino group.

-

Dibromo : Two bromine atoms are attached to the aniline ring.

-

2,6-Dibromo : The bromine atoms are located at the 2nd and 6th positions of the aniline ring, ortho to the amino group.

Isomerism is a key consideration for any chemical compound, as isomers can have vastly different physical and chemical properties. For C12H15Br2N, several constitutional isomers are possible, differing in the arrangement of the bromine atoms and the cyclohexyl group on the aniline ring.

Caption: Positional isomers of dibromo-cyclohexylaniline.

Part 2: Spectroscopic Analysis

Confirmation of the structure of this compound relies on various spectroscopic techniques. Below are the expected analytical data for this compound.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons (singlet), the cyclohexyl protons (multiplets), and the amine protons (broad singlet). The integration of these signals would confirm the number of protons in each environment. |

| ¹³C NMR | Signals for the aromatic carbons (including those bonded to bromine, the amino group, and the cyclohexyl group) and the cyclohexyl carbons. |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-Br stretching (typically in the fingerprint region). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C12H15Br2N (333.06 g/mol )[1]. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing two bromine atoms. |

Part 3: Synthesis and Purification

A plausible synthetic route to this compound would involve the bromination of 4-cyclohexylaniline. This approach leverages a common electrophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-cyclohexylaniline in a suitable solvent such as glacial acetic acid.

-

Bromination : Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel with constant stirring. The reaction is exothermic and the temperature should be maintained below 10°C.

-

Reaction Monitoring : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup : Once the reaction is complete, pour the mixture into a beaker containing ice-water. The crude product will precipitate out.

-

Purification : Collect the precipitate by vacuum filtration and wash it with cold water to remove any remaining acid. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Part 4: Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

Table 2: Safety and Handling Information

| Aspect | Guideline |

| Personal Protective Equipment (PPE) | Wear a lab coat, safety goggles, and chemical-resistant gloves. |

| Ventilation | Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. |

| In case of Contact | Skin: Wash immediately with soap and water. Eyes: Flush with copious amounts of water for at least 15 minutes. Seek medical attention. |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible materials. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |

Part 5: Potential Research Applications

While specific applications for this compound are not extensively documented in publicly available literature, its structure suggests potential utility in several areas of chemical and pharmaceutical research. The presence of bromine atoms and an amino group on a substituted aniline scaffold makes it an interesting candidate for further functionalization and as a building block in organic synthesis.

Potential areas of investigation include:

-

Medicinal Chemistry : The dibrominated aniline core could serve as a scaffold for the synthesis of novel bioactive molecules. Halogenated aromatic compounds are prevalent in many pharmaceuticals due to their ability to modulate pharmacokinetic and pharmacodynamic properties.

-

Materials Science : Aniline derivatives are precursors to polyaniline, a conducting polymer. The introduction of bulky and halogenated substituents could modify the electronic and physical properties of the resulting polymers.

-

Agrochemicals : Many pesticides and herbicides contain halogenated aromatic rings. The unique substitution pattern of this compound could be explored for the development of new agrochemicals.

Caption: Potential research applications of this compound.

References

-

This compound - NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

- IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

-

Siyavula. (n.d.). 4.3 IUPAC naming and formulae | Organic molecules. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2,6-Dibromo-4-cyclohexylaniline: Melting and Boiling Point Determination

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the melting and boiling points of the synthetically important intermediate, 2,6-Dibromo-4-cyclohexylaniline (CAS No. 175135-11-2). This document is designed to serve as a critical resource for researchers and professionals in organic synthesis and drug development, offering not only the physical constants but also a detailed exploration of the underlying principles and methodologies for their accurate determination. Emphasis is placed on experimental best practices, the influence of sample purity, and requisite safety protocols, ensuring a holistic understanding grounded in scientific integrity.

Introduction: The Significance of this compound

This compound is a substituted aromatic amine of significant interest in the synthesis of complex organic molecules. Its structure, featuring a sterically hindered amino group and defined bromine substitution on the aromatic ring, makes it a valuable building block in the development of novel pharmaceutical agents and functional materials. The physical properties of this compound, particularly its melting and boiling points, are fundamental parameters that dictate its purification, handling, and reaction conditions. An accurate understanding and determination of these properties are paramount for reproducible and scalable synthetic processes.

Core Physicochemical Data

The experimentally determined melting and boiling points of this compound are critical benchmarks for its identification and purity assessment. The following table summarizes these key physical constants.

| Property | Value | Conditions |

| Melting Point | 37 °C | - |

| Boiling Point | 361.7 °C | 760 mmHg |

Table 1: Key Physicochemical Properties of this compound.[1][2][3]

The Science of Phase Transitions: Melting and Boiling Points

The melting point of a solid is the temperature at which it transitions into a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to the bulk vaporization of the liquid. Both melting and boiling points are intrinsic properties of a substance, highly sensitive to impurities. The presence of impurities typically leads to a depression and broadening of the melting point range and an elevation of the boiling point.

Synthesis, Purification, and Sample Preparation

The accuracy of melting and boiling point measurements is critically dependent on the purity of the sample. The synthesis of this compound is generally achieved through the electrophilic bromination of 4-cyclohexylaniline.

General Synthetic Approach

The synthesis involves the direct bromination of 4-cyclohexylaniline using a suitable brominating agent, such as molecular bromine or N-bromosuccinimide (NBS), in an appropriate solvent. The amino group of the aniline is a strong activating group, directing the electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the cyclohexyl group, bromination occurs at the two ortho positions.

Caption: General workflow for the synthesis and purification of this compound.

Purification of the Final Compound

Purification of the crude product is essential to remove unreacted starting materials, mono-brominated byproducts, and other impurities. Common purification techniques for aromatic amines include:

-

Recrystallization: This is a highly effective method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

-

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.

The purity of the final product should be verified by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) before proceeding with physical property measurements.

Experimental Determination of Melting Point

The melting point of this compound can be accurately determined using the capillary method with a calibrated melting point apparatus.

Principle

A small, finely powdered sample of the pure compound is packed into a capillary tube and heated in a controlled manner. The temperature range from the first sign of melting (the appearance of a liquid phase) to the complete liquefaction of the solid is recorded as the melting point range. A sharp melting point range (typically ≤ 1°C) is indicative of a high-purity compound.

Step-by-Step Protocol

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample tightly to a height of 2-3 mm.

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature about 10-15°C below the expected melting point (37°C). Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is reported as T1-T2.

Caption: Experimental workflow for melting point determination by the capillary method.

Experimental Determination of Boiling Point

Given the high boiling point of this compound, its determination requires careful experimental setup to ensure accuracy and safety. The distillation method is a common and reliable technique.

Principle

The liquid is heated in a distillation apparatus, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured. This temperature, at a given atmospheric pressure, is the boiling point.

Step-by-Step Protocol

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

-

Sample and Boiling Chips: Place a small volume of the purified liquid into the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side arm of the distillation head. This ensures the thermometer measures the temperature of the vapor entering the condenser.

-

Heating: Gently heat the flask. As the liquid boils, the vapor will rise and surround the thermometer bulb.

-

Observation and Recording: The temperature will rise and then stabilize as the vapor continuously bathes the thermometer bulb and condenses into the receiving flask. Record this stable temperature as the boiling point. It is also crucial to record the atmospheric pressure at the time of the measurement.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazard Identification: This compound is harmful if swallowed, inhaled, or absorbed through the skin. It can cause irritation to the skin, eyes, and respiratory system.[4]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth. Do not induce vomiting. Seek immediate medical attention in all cases of exposure.[4]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

The accurate determination of the melting and boiling points of this compound is fundamental to its application in research and development. This guide has provided the established values for these physical constants and detailed the experimental methodologies required for their verification. By adhering to the principles of sample purity, proper experimental technique, and stringent safety protocols, researchers can confidently utilize this important chemical intermediate in their synthetic endeavors.

References

-

BuyersGuideChem. This compound | 175135-11-2. [Link]

-

Cole-Parmer. Material Safety Data Sheet - this compound, 97%. [Link]

-

PubChem. This compound | C12H15Br2N | CID 2774406. [Link]

-

Matrix Fine Chemicals. This compound | CAS 175135-11-2. [Link]

Sources

The Solubility Profile of 2,6-Dibromo-4-cyclohexylaniline: A Framework for Characterization in Drug Discovery

An In-Depth Technical Guide

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[1] Among these, solubility stands out as a critical determinant of a compound's ultimate bioavailability and therapeutic efficacy.[2][3] This technical guide provides a comprehensive framework for characterizing the solubility profile of 2,6-Dibromo-4-cyclohexylaniline, a compound whose structural motifs—a halogenated aniline core and a bulky lipophilic group—suggest complex solubility behavior. Rather than presenting a static data sheet, this document serves as a strategic manual for researchers, scientists, and drug development professionals. It outlines the causal reasoning behind experimental choices, provides detailed, field-proven protocols for kinetic and thermodynamic solubility assessment, and offers insights into interpreting the resulting data to guide critical development decisions.

Introduction: Why Solubility is a Speed-Breaker on the Drug Discovery Highway

This compound (CAS: 175135-11-2) is an aromatic amine featuring a cyclohexyl moiety and two bromine atoms on the aniline ring. While its primary applications may lie in chemical synthesis, its structure presents an interesting case study for solubility challenges frequently encountered in medicinal chemistry. The molecule's poor aqueous solubility is predicted by its high molecular weight and the presence of lipophilic groups. Such low solubility can severely hamper biological assays, lead to inaccurate structure-activity relationships (SAR), and ultimately cause failures in preclinical and clinical development due to inadequate absorption and bioavailability.[4]

Therefore, determining a compound's solubility is not a perfunctory check-box exercise; it is a foundational pillar of the drug discovery process.[1] Early and accurate solubility testing allows for the timely identification of problematic compounds, saving invaluable time and resources that would otherwise be spent on candidates destined to fail.[1][4] This guide provides the strategic and tactical tools to thoroughly profile a compound like this compound.

Foundational Physicochemical Properties

Before embarking on experimental solubility determination, a review of the compound's known physical and chemical properties is essential. These parameters provide the initial context for its expected behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅Br₂N | [5][6] |

| Molecular Weight | 333.06 g/mol | [5][6] |

| Melting Point | 37 °C | [5][7] |

| Boiling Point | 361.7 °C at 760 mmHg | [5][7] |

| Density | 1.622 g/cm³ | [5] |

| Appearance | Solid (Expected) | Inferred |

Expert Insight: The molecular structure is the most significant predictor of solubility. The two bromine atoms and the large, non-polar cyclohexyl group contribute significantly to the molecule's lipophilicity, suggesting very poor solubility in aqueous media. Conversely, the basic amino group (-NH₂) provides a handle for potential solubility enhancement in acidic conditions through salt formation.[8] The low melting point of 37°C is also noteworthy, as it may impact solid-state properties and dissolution kinetics.

A Tiered Strategy for Solubility Assessment

A robust solubility assessment follows a tiered approach, escalating in resource intensity as a compound demonstrates promise. Early-stage discovery requires high-throughput methods to quickly flag liabilities, while later-stage development demands precise, equilibrium-based data for formulation and regulatory purposes.[4]

Experimental Protocols

The following protocols are presented as self-validating systems. Adherence to these methodologies ensures the generation of reliable and reproducible solubility data.

Protocol 1: High-Throughput Kinetic Solubility Determination

Causality: In early discovery, speed is paramount. Kinetic solubility assays are used to rapidly assess the solubility of compounds prepared from a DMSO stock solution, mimicking the conditions of many high-throughput biological screens.[1] This method measures the concentration at which a compound precipitates when a concentrated organic solution is diluted into an aqueous buffer, providing a critical early flag for potential issues.[4] Nephelometry (light scattering) is a common and efficient detection method.[1]

Methodology: Laser Nephelometry

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO). Ensure complete dissolution.

-

Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the stock solution using DMSO to create a range of concentrations (e.g., 10 mM down to ~0.01 mM).

-

Aqueous Dilution: In a separate 96-well clear-bottom microplate, add phosphate-buffered saline (PBS), pH 7.4.

-

Compound Addition: Using a liquid handler, transfer a small, precise volume (e.g., 2 µL) from the DMSO dilution plate to the corresponding wells of the PBS plate. This rapid addition triggers precipitation for poorly soluble compounds.

-

Incubation & Measurement: Allow the plate to incubate for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25 °C).

-

Detection: Measure the light scattering of each well using a plate-based nephelometer.

-

Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which the signal sharply increases above the baseline indicates the point of precipitation, defined as the kinetic solubility.

Protocol 2: "Gold Standard" Thermodynamic Solubility Determination

Causality: For lead candidates, a precise understanding of the true equilibrium (thermodynamic) solubility is non-negotiable. This value represents the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions and is essential for predicting in-vivo behavior and developing formulations.[4] The isothermal shake-flask method is the universally recognized gold standard for this measurement.

Methodology: Isothermal Shake-Flask Method

-

Preparation: Add an amount of solid this compound to a glass vial sufficient to exceed its estimated solubility (ensuring a solid phase remains at equilibrium).

-

Solvent Addition: Add a precise volume of the test solvent (e.g., pH 7.4 PBS, Simulated Gastric Fluid, etc.) to the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker within a temperature-controlled incubator (e.g., 25°C or 37°C) for 24 to 48 hours. This duration is critical to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand, or centrifuge it, to sediment the excess solid.

-

Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration is then determined using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

The Imperative of a Validated Analytical Method

The accuracy of any solubility measurement is entirely dependent on the quality of the analytical method used for quantification. HPLC-UV is the workhorse for this application.

Trustworthiness: A self-validating protocol requires a robust analytical method. Before analyzing solubility samples, the HPLC-UV method must be validated for linearity, accuracy, and precision. A calibration curve must be generated using standard solutions of this compound of known concentrations.

Conclusion and Forward Outlook

Characterizing the solubility of this compound serves as a model for the rigorous, systematic approach required for any NCE in the drug discovery pipeline. Its structure predicts poor aqueous solubility, a challenge that must be quantified early and accurately. By employing a tiered strategy—starting with high-throughput kinetic assays and progressing to the gold-standard shake-flask method for thermodynamic solubility—researchers can make informed, data-driven decisions. This prevents the costly advancement of compounds with intractable bioavailability issues and provides the foundational data necessary for rational formulation design. The protocols and workflows detailed in this guide provide a robust framework to generate the high-quality, reliable solubility data essential for navigating the complex path of drug development.

References

-

BuyersGuideChem. (n.d.). This compound | 175135-11-2. Retrieved from [Link]

-

Chem-Space. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

Shah, V. P., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies. Retrieved from [Link]

-

MedCrave. (2017). Solubility: a speed–breaker on the drug discovery highway. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dibromo-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Zhang, M., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Microchimica Acta.

-

BYJU'S. (n.d.). Test for Amino Groups. Retrieved from [Link]

- Royal Society of Chemistry. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines.

-

Mol-Instincts. (n.d.). 4-Cyclohexyl-2,6-dibromoaniline structural formula. Retrieved from [Link]

-

Mohammadi, A., et al. (2019). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Journal of Chemistry. Retrieved from [Link]

-

Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dibromo-4-chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

- de Souza, M. V. N., et al. (2024). Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. Journal of Medicinal Chemistry.

- Aselkhan, E. A., et al. (2024). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules.

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. This compound | 175135-11-2 - BuyersGuideChem [buyersguidechem.com]

- 6. This compound | C12H15Br2N | CID 2774406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. byjus.com [byjus.com]

Advancing Sustainable Chemistry: Green Synthesis Strategies for Substituted Anilines

An In-Depth Technical Guide

Foreword

Substituted anilines are foundational building blocks in modern chemistry, serving as indispensable precursors for a vast array of high-value materials, including pharmaceuticals, agrochemicals, dyes, and advanced polymers.[1][2][3][4][5][6] The global demand for these intermediates is substantial, with production running into the millions of tons annually.[5][7][8] However, traditional synthesis routes, often reliant on harsh conditions and stoichiometric reagents, present significant environmental and safety challenges.[8][9][10][11] Processes like the Béchamp reduction, which uses stoichiometric iron in acid, generate large quantities of iron sludge waste.[10] Similarly, catalytic hydrogenations often require high pressures and temperatures, alongside expensive and sometimes pyrophoric catalysts like Raney Nickel or palladium on carbon.[10][12]

This guide addresses the urgent need for more sustainable methodologies by providing researchers, scientists, and drug development professionals with a comprehensive overview of modern, green synthesis strategies for substituted anilines. We will move beyond simple procedural lists to explore the causal science behind these innovative techniques, grounded in the core principles of green chemistry.[13][14][15] Our focus is on methods that enhance efficiency, reduce waste, utilize safer materials, and operate under milder conditions, thereby aligning chemical manufacturing with the goals of environmental stewardship and process safety.

The Paradigm Shift: From Stoichiometric Reductants to Catalytic Systems

The most prevalent industrial route to anilines is the reduction of the corresponding nitroaromatic compounds. The evolution of this single transformation encapsulates the broader shift in chemical philosophy from brute-force stoichiometric reactions to elegant and efficient catalytic cycles.

The Drawbacks of Traditional Methods

Classical methods like the Béchamp (Fe/HCl) and Zinin (sulfide salts) reductions, while historically significant, are archetypes of inefficient synthesis.[10][16] Their primary failing is a poor atom economy, where a large portion of the reactant mass is converted into waste rather than the desired product.[15] These processes are energy-intensive and create hazardous waste streams that are costly and difficult to manage.[8][11]

Catalytic Hydrogenation: The First Green Leap

The adoption of catalytic hydrogenation represented a major advancement. Using molecular hydrogen (H₂) as the reductant, the only theoretical byproduct is water, dramatically improving the atom economy.

Mechanism of Action: The Haber Pathway The most widely accepted mechanism for the catalytic hydrogenation of nitroarenes is the Haber pathway, which proceeds through a series of reduction steps on the catalyst surface.[9] The nitro group is sequentially reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the aniline.[17] An alternative "condensation" route can also occur, where the nitroso and hydroxylamine intermediates react to form an azoxy species, which is then further reduced.

Catalyst Selection: Beyond Precious Metals While precious metals like Palladium (Pd), Platinum (Pt), and Rhodium (Rh) are highly effective, their cost and limited availability are significant drawbacks.[18] A key focus in green chemistry is the development of catalysts based on earth-abundant, non-toxic base metals such as Iron (Fe), Cobalt (Co), Nickel (Ni), and Manganese (Mn).[10][18]

-

Causality: The efficacy of these base-metal catalysts often relies on the design of the ligand sphere and the support material. For instance, an air- and moisture-stable manganese catalyst has been shown to proceed via a bifunctional mechanism involving metal-ligand cooperation, enabling high chemoselectivity under mild conditions.[10][18] This approach avoids the deactivation often seen with precious metals when substrates contain functional groups like thiols.[10]

| Catalyst System | Substrate Example | Conditions | Yield (%) | Selectivity (%) | Source |

| Precious Metal | |||||

| Pd/C (5 mol%) | 4-Chloronitrobenzene | H₂ (1 atm), Ethanol, RT | >99 | >99 (for aniline) | [17] |

| PtO₂ | Nitrobenzene | H₂ (3 atm), Acetic Acid, RT | ~100 | High | [17] |

| Base Metal | |||||

| Mn-1 Complex | 4-Iodonitrobenzene | H₂ (50 bar), THF, 100°C | 78 | High | [10] |

| Fe/NH₄Cl | 3-Nitrotoluene | Ethanol/H₂O, Reflux | 95 | High | [17] |

| Co/CN-CeO₂ | Nitrobenzene | H₂ (3 MPa), EtOH/H₂O, 110°C | >99 | >99 | [19] |

Table 1: Comparison of selected precious metal and base metal catalysts for nitroarene hydrogenation.

Harnessing Light and Electrons: Photocatalytic and Electrocatalytic Routes

Moving towards even more sustainable energy inputs, photocatalysis and electrocatalysis offer pathways that can operate at ambient temperature and pressure, often using water as an ultimate source of protons and electrons.

Photocatalytic Synthesis

Photocatalysis utilizes light energy to generate the excited states necessary for driving the reduction of nitroarenes. This approach can eliminate the need for high-pressure hydrogen gas, replacing it with safer hydrogen donors like hydrazine hydrate or even water.[2]

-

System Components: A typical system consists of a semiconductor (e.g., TiO₂, g-C₃N₄), a plasmonic metal-based catalyst, or a dye sensitizer that absorbs light.[2] Upon irradiation, electron-hole pairs are generated. The electrons are transferred to the nitroaromatic compound, initiating the reduction cascade, while the holes are quenched by a sacrificial electron donor.

-

Expert Insight: The choice of photocatalyst is critical for efficiency. For example, Ag-reduced graphene oxide (Ag-RGO) nanocomposites have demonstrated high efficiency for converting nitrobenzene to aniline under visible light.[20] The graphene support acts as an excellent electron acceptor and transporter, while the silver nanoparticles serve as the active catalytic sites, preventing the rapid recombination of the photogenerated electron-hole pairs.

A novel photochemical strategy developed at the University of Manchester employs a synergistic photoredox and cobalt catalytic system to construct anilines from readily available cyclohexanones and amines.[21][22] This dehydrogenative coupling protocol forms the C-N bond first and then progressively aromatizes the ring, offering a unique solution to regioselectivity challenges in traditional aromatic chemistry.[22]

Electrocatalytic Synthesis with Redox Mediators

Electrocatalysis uses electrical current to drive the reduction, offering high control and scalability. A significant green innovation in this area is the use of redox mediators to shuttle electrons from the cathode to the nitrobenzene substrate in solution.[11][23]

-

Mechanism of Action: A redox mediator, such as a polyoxometalate, is first reduced at the cathode.[23] This reduced mediator then diffuses into the bulk solution and chemically reduces the nitrobenzene. In doing so, the mediator is re-oxidized and can return to the cathode to begin the cycle again.

-

Causality for Improved Selectivity: This indirect approach is crucial because it prevents the direct electro-reduction of the nitroarenes at the electrode surface.[11] Direct reduction often leads to undesired side reactions and by-product formation. By using a mediator, the reaction becomes more selective, yielding almost exclusively the desired aniline. Researchers at the University of Glasgow have demonstrated this method can achieve yields of >99% for several substrates at room temperature and pressure, using electricity to drive the electrolysis of water as the source of protons and electrons.[11]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted aniline: Significance and symbolism [wisdomlib.org]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. rhodetrips2110.wordpress.com [rhodetrips2110.wordpress.com]